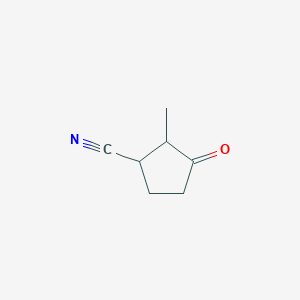![molecular formula C23H26N2O4 B14292465 [4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 125282-78-2](/img/structure/B14292465.png)
[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is a complex organic compound with significant applications in various fields, including polymer chemistry and materials science. This compound features both hydroxyl and isocyanate functional groups, making it versatile for chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene typically involves multi-step organic reactions. One common method starts with the preparation of [4-(Hydroxymethyl)cyclohexyl]methanol through the hydrogenation of dimethyl terephthalate (DMT) to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by further hydrogenation to yield the desired diol .
For the isocyanate component, 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can be synthesized through the phosgenation of the corresponding amine. This involves reacting the amine with phosgene under controlled conditions to form the isocyanate .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and phosgenation processes. Catalysts such as copper chromite are used for the hydrogenation steps, while phosgene gas is utilized for the isocyanate formation. These processes are conducted under stringent conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in [4-(Hydroxymethyl)cyclohexyl]methanol can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Amines or alcohols can react with the isocyanate groups under mild conditions to form ureas or carbamates
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ureas, carbamates.
Applications De Recherche Scientifique
[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is widely used in the synthesis of polyurethanes, which are essential in the production of foams, elastomers, and coatings. Its unique combination of functional groups allows for the creation of polymers with tailored properties, such as enhanced mechanical strength and chemical resistance .
In biology and medicine, this compound is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and versatility in forming various polymeric structures .
Mécanisme D'action
The compound exerts its effects primarily through its reactive isocyanate groups, which can form strong covalent bonds with nucleophiles such as amines and alcohols. This reactivity is harnessed in polymerization reactions to create cross-linked networks, providing structural integrity and durability to the resulting materials .
Comparaison Avec Des Composés Similaires
Compared to other diols and isocyanates, [4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene offers a unique combination of rigidity and flexibility due to its cyclohexyl and aromatic structures. Similar compounds include:
Cyclohexanedimethanol: Used in polyester production, but lacks the isocyanate functionality.
1,4-Butanediol: Another diol used in polymer synthesis, but with a simpler structure and different mechanical properties.
Toluene diisocyanate: A common isocyanate used in polyurethane production, but with different reactivity and toxicity profiles.
This compound’s unique structure allows for the creation of materials with specific and desirable properties, making it a valuable component in advanced material science and industrial applications.
Propriétés
Numéro CAS |
125282-78-2 |
|---|---|
Formule moléculaire |
C23H26N2O4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C8H16O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;9-5-7-1-2-8(6-10)4-3-7/h1-8H,9H2;7-10H,1-6H2 |
Clé InChI |
MYJYULUTBUWOGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CO)CO.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O |
Numéros CAS associés |
125282-78-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


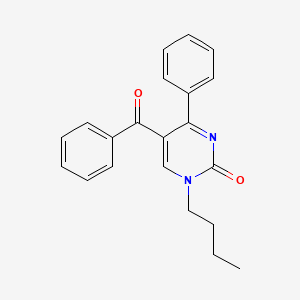

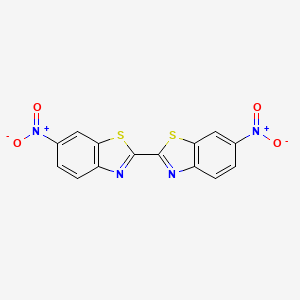
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
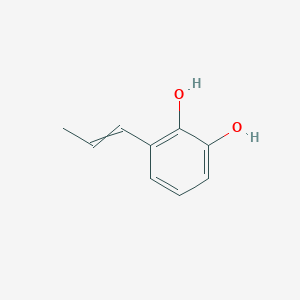
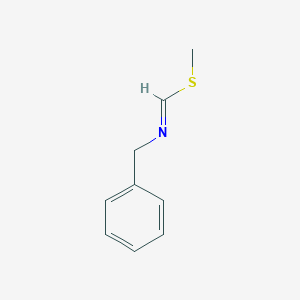
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
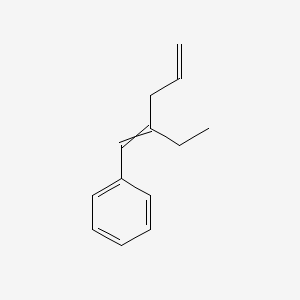
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
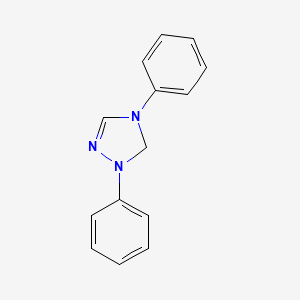
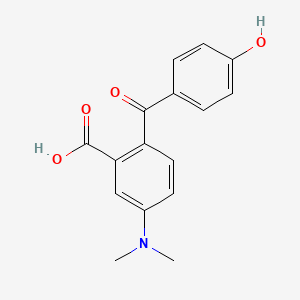
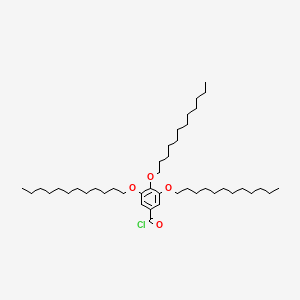
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
